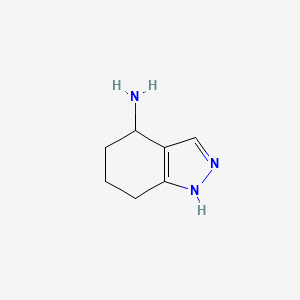

4,5,6,7-tetrahydro-1H-indazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-6-2-1-3-7-5(6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKSYSZDGNFLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)NN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5,6,7-tetrahydro-1H-indazol-4-amine: Synthesis, Properties, and Therapeutic Potential

Abstract

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of a key derivative, 4,5,6,7-tetrahydro-1H-indazol-4-amine, with a focus on its chemical structure, properties, synthesis, and burgeoning applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this versatile chemical entity. While specific experimental data for the parent 4-amino compound is sparse in the literature, this guide synthesizes information from closely related analogues to provide a robust working knowledge of the compound class.

Introduction: The Significance of the Tetrahydroindazole Core

Indazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities.[1] The fused pyrazole and benzene ring system of indazole offers a unique three-dimensional structure that can effectively interact with various biological targets.[1] The partially saturated analogue, 4,5,6,7-tetrahydro-1H-indazole, retains key electronic features of the parent indazole while providing greater conformational flexibility, a desirable trait for optimizing ligand-receptor interactions.

The introduction of an amine functionality at the 4-position of the tetrahydroindazole ring system creates a chiral center and a key functional group for further chemical modification, making this compound a valuable building block for combinatorial chemistry and targeted drug design. Derivatives of this core have shown promise as potent inhibitors of enzymes implicated in cancer and inflammatory diseases, underscoring the therapeutic potential of this chemical class.[2]

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound comprises a fused pyrazole and a cyclohexane ring, with an amino group at the C4 position. The presence of the pyrazole ring allows for tautomerism, with the 1H- and 2H-isomers being the most common, though the 1H-tautomer is generally more stable.[3]

Structural Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₇H₁₁N₃ | [4] |

| Molecular Weight | 137.18 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | C1CC(C2=C(C1)NN=C2)N | [4] |

| InChI | InChI=1S/C7H11N3/c8-6-2-1-3-7-5(6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10) | [4] |

| InChIKey | RMKSYSZDGNFLNL-UHFFFAOYSA-N | [4] |

Physicochemical Properties

| Property | Value (for related compounds) | Notes and References |

| Physical State | Powder/Solid | Based on analogues like 1H-Indazol-5-amine.[5] |

| Melting Point | 172 - 178 °C | For 1H-Indazol-5-amine.[5] |

| Boiling Point | Not available | --- |

| Solubility | Soluble in polar organic solvents | Assumed based on general amine and indazole chemistry. |

| pKa | Not available | The pyrazole and amino groups will have distinct pKa values. |

| Predicted XlogP | -0.1 | For this compound.[4] |

It is imperative for researchers to experimentally determine these properties for the specific compound of interest as they are critical for reaction optimization, formulation, and ADME (absorption, distribution, metabolism, and excretion) profiling.

Synthesis of this compound and Derivatives

The most prevalent and efficient method for the synthesis of 4-amino-tetrahydroindazoles is a two-step process starting from cyclohexane-1,3-dione. This approach offers high yields and allows for the introduction of substituents on the indazole nitrogen.

Synthetic Pathway Overview

The synthesis proceeds via two key transformations:

-

Indazole Ring Formation: Condensation of a substituted hydrazine with cyclohexane-1,3-dione to form the corresponding 1,5,6,7-tetrahydro-4H-indazol-4-one.

-

Reductive Amination: Conversion of the 4-keto group to a 4-amino group.[2][6]

Caption: General synthetic scheme for 4-amino-tetrahydroindazoles.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (A Representative Derivative)

This protocol is adapted from methodologies described in the literature for the synthesis of inhibitors of human dihydroorotate dehydrogenase.[2]

Step 1: Synthesis of 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

-

Reaction Setup: To a solution of cyclohexane-1,3-dione (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one.[7][8]

Step 2: Reductive Amination to 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

-

Reaction Setup: In a round-bottom flask, dissolve the 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Reagent Addition: Add ammonium acetate (10 eq) followed by sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by the slow addition of aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.[3]

Caption: Experimental workflow for reductive amination.

Spectroscopic Characterization

-

¹H NMR:

-

Indazole CH: A singlet peak around 7.0-7.5 ppm.

-

CH-NH₂: A multiplet around 3.0-4.0 ppm.

-

Cyclohexane CH₂: A series of multiplets in the aliphatic region (1.5-3.0 ppm).

-

NH/NH₂: Broad signals that are D₂O exchangeable.

-

-

¹³C NMR:

-

Indazole C=C: Peaks in the aromatic/olefinic region (110-140 ppm).

-

C-NH₂: A peak around 45-55 ppm.

-

Cyclohexane CH₂: Peaks in the aliphatic region (20-40 ppm).

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: For C₇H₁₁N₃, the expected m/z would be approximately 138.10.[4]

-

-

Infrared (IR) Spectroscopy:

-

N-H stretch (amine and indazole): Broad peaks in the range of 3200-3500 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=N and C=C stretch: Peaks in the range of 1500-1650 cm⁻¹.

-

Applications in Drug Discovery and Medicinal Chemistry

The 4-amino-tetrahydroindazole scaffold is a versatile template for the development of potent and selective inhibitors of various therapeutic targets.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Derivatives of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine have been identified as highly potent inhibitors of human DHODH.[2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[2][10] Inhibition of DHODH is a validated strategy for the treatment of cancer and autoimmune diseases like rheumatoid arthritis.[2][10] The 4-amino group in these compounds often serves as an anchor point for building out substituents that can occupy specific pockets in the enzyme's active site, thereby enhancing potency and selectivity.[2]

Inhibition of Interleukin-2 Inducible T-cell Kinase (ITK)

The tetrahydroindazole core has also been utilized to develop selective inhibitors of ITK. ITK is a member of the Tec family of kinases and plays a crucial role in T-cell receptor signaling. As such, ITK is an attractive target for the treatment of inflammatory and autoimmune disorders, such as asthma. The conformational flexibility of the tetrahydroindazole ring and the ability to functionalize the 4-amino position are key to achieving high potency and selectivity for ITK.

Safety and Handling

Specific safety data for this compound is not available. However, based on related compounds such as 1H-Indazol-5-amine and the parent 4,5,6,7-tetrahydro-1H-indazole, the following precautions should be taken:[5][9]

-

Hazard Statements (Anticipated):

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust/fumes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

Researchers should always consult a comprehensive Safety Data Sheet (SDS) for the specific compound being used and perform a thorough risk assessment before commencing any experimental work.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the strategic placement of a modifiable amino group on a conformationally flexible scaffold, makes it an attractive starting point for the design of novel therapeutic agents. The demonstrated success of its derivatives as potent inhibitors of key enzymes such as DHODH and ITK highlights the significant potential of this compound class. Further exploration of the chemical space around this scaffold is warranted and is likely to yield new and improved drug candidates for a range of diseases.

References

- SAFETY DATA SHEET - 1H-Indazol-5-amine. (2025, September 7).

-

PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

-

American Elements. (n.d.). 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Retrieved from [Link]

-

Popova, G., Ladds, M. J. G. W., Johansson, L., Saleh, A., Larsson, J., Sandberg, L., Sahlberg, S. H., Qian, W., Gullberg, H., Garg, N., Gustavsson, A., Haraldsson, M., Lane, D., Yngve, U., & Lain, S. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915–3934. [Link]

-

SciLifeLab. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Retrieved from [Link]

-

Meenatchi, C. S., Arshad, S., & Aris, M. (2021). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. IUCrData, 6(5), x210595. [Link]

-

Meenatchi, C. S., Arshad, S., & Aris, M. (2022). (E)-5-(4-Methylbenzylylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. IUCrData, 7(4), x220283. [Link]

- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 1H-Indazole.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

- Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination.

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine. Retrieved from [Link]

- GSRS. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE.

-

Manfroni, G., et al. (2018). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. PLoS ONE, 13(5), e0197025. [Link]

- Green Chemistry. (2017). Reductive amination of HMF.

-

SpectraBase. (n.d.). 4H-indazol-4-one, 1,5,6,7-tetrahydro-3,6,6-trimethyl-1-[2-(1-methylethyl)phenyl]-. Retrieved from [Link]

-

PubChemLite. (n.d.). N-methyl-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride. Retrieved from [Link]

- Meenatchi, C. S., Arshad, S., & Aris, M. (2022). (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

- Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 224-235.

- Alec, C. (2024).

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

-

MDPI. (n.d.). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). CA2094980A1 - Process for the preparation of substituted indanones, and their use.

-

ResearchGate. (n.d.). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Retrieved from [Link]

Sources

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H11N3) [pubchemlite.lcsb.uni.lu]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. jocpr.com [jocpr.com]

- 7. (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. indofinechemical.com [indofinechemical.com]

Technical Guide: Therapeutic Potential of 4,5,6,7-Tetrahydro-1H-indazol-4-amine Derivatives

The following technical guide details the therapeutic potential, medicinal chemistry, and experimental protocols for 4,5,6,7-tetrahydro-1H-indazol-4-amine derivatives.

Executive Summary

The This compound scaffold represents a privileged structure in medicinal chemistry, primarily functioning as a bioisostere of the adenine ring found in ATP. Its therapeutic value is anchored in its ability to competitively inhibit ATP-dependent proteins, most notably Heat Shock Protein 90 (Hsp90) , Rho-associated protein kinase (ROCK) , and Leucine-rich repeat kinase 2 (LRRK2) .

Unlike fully aromatic indazoles, the partially saturated "tetrahydro" ring introduces a chiral center at the C4 position. This stereocenter is critical for selectivity; for Hsp90, the (R)-isomer typically exhibits superior binding affinity by correctly orienting the C4-amine (or amide) towards the Asp93 residue in the ATP-binding pocket.

Part 1: Structural Biology & Pharmacophore Analysis

The ATP-Mimetic Pharmacophore

The therapeutic utility of this scaffold stems from its structural congruence with adenosine.

-

The Pyrazole Ring: Mimics the purine base of ATP, forming hydrogen bonds with the "hinge region" of kinase/chaperone active sites.

-

The C4-Amine: Mimics the exocyclic

-amine of adenine. In Hsp90 inhibitors, this amine (often acylated) engages in critical water-mediated hydrogen bonding networks deep within the Bergerat fold. -

The C3-Substituent: This position allows for vector exploration into the hydrophobic pocket, often determining selectivity between Hsp90 isoforms (α vs. β) or kinase families (ROCK vs. PKA).

Stereochemical Significance

The C4 position is chiral.[1] Structure-Activity Relationship (SAR) studies consistently demonstrate that the (R)-enantiomer is the eutomer (active isomer) for Hsp90 inhibition. The (S)-enantiomer often clashes with the hydrophobic walls of the binding pocket, resulting in significantly reduced affinity (

Mechanism of Action: Hsp90 Inhibition

Inhibition of Hsp90 leads to the destabilization and proteasomal degradation of "client proteins," many of which are oncogenic drivers (e.g., HER2, EGFR, BRAF, AKT).

Figure 1: Mechanism of Action for Hsp90 inhibition by tetrahydroindazole derivatives. The molecule displaces ATP, preventing client protein maturation and triggering the ubiquitin-proteasome pathway.

Part 2: Synthetic Routes & Process Chemistry

Synthesis of the 4-amine scaffold requires careful control of the oxidation state and stereochemistry. The most robust route involves the formation of the tetrahydroindazole core followed by functionalization at C4.

Core Synthesis (The "Oxime Route")

This pathway is preferred for generating the primary amine, which can then be resolved and acylated.

-

Cyclocondensation: Reaction of 1,3-cyclohexanedione derivatives with hydrazine to form the tetrahydroindazole core.

-

Oxidation: If starting from a non-oxidized cyclohexane, the C4 ketone is introduced (often via specific oxidation or starting from 4-oxo-4,5,6,7-tetrahydroindole precursors).

-

Oxime Formation: The C4 ketone is converted to an oxime using hydroxylamine hydrochloride.

-

Reduction: The oxime is reduced (e.g., using

/Pd-C or Zn/AcOH) to the racemic amine. -

Chiral Resolution: The racemic amine is resolved using D-tartaric acid to isolate the active (R)-enantiomer.

Synthetic Workflow Diagram

Figure 2: Synthetic pathway for the isolation of the enantiopure (R)-4-amino-4,5,6,7-tetrahydroindazole scaffold.

Part 3: Therapeutic Applications & Data[2][3]

Oncology (Hsp90 Inhibition)

Derivatives acylated at the 4-position with specific benzamides (similar to the SNX-2112 class, though SNX-2112 itself is an N1-substituted 4-oxo derivative) show potent anti-tumor activity.

Table 1: Representative SAR Data (Hsp90 Binding) Note: Data generalized from class-wide SAR studies.

| Compound Variant | C4-Substituent | Stereochemistry | Hsp90 Binding ( | Cellular IC50 (MCF-7) |

| Lead A | -NH2 (Free Amine) | (R) | 120 nM | > 10 µM |

| Lead B | -NH-CO-2,4-dichlorophenyl | (R) | 18 nM | 45 nM |

| Lead B (Distomer) | -NH-CO-2,4-dichlorophenyl | (S) | > 2000 nM | > 5 µM |

| Lead C | -NH-CO-Alkyl | (R) | 350 nM | 1.2 µM |

Emerging Targets: LRRK2 & ROCK

-

LRRK2 (Parkinson's Disease): The scaffold serves as a Type-I kinase inhibitor.[2] Modifications at the C3 position are crucial for penetrating the blood-brain barrier (BBB) and achieving selectivity over other kinases.

-

ROCK (Cardiovascular): Tetrahydroindazoles have been identified as ROCK inhibitors, where the pyrazole nitrogen binds to the hinge region (Glu106/Met108 in ROCK1).

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 4-Amino-4,5,6,7-tetrahydro-1H-indazole (Racemic)

Objective: To generate the core amine scaffold from the ketone precursor.

-

Oxime Formation:

-

Dissolve 4,5,6,7-tetrahydro-1H-indazol-4-one (10 mmol) in Ethanol (20 mL).

-

Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (15 mmol) dissolved in minimal water.

-

Reflux for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Cool, dilute with water, and filter the precipitated oxime.

-

-

Reduction:

-

Dissolve the oxime (5 mmol) in Acetic Acid (15 mL).

-

Add Zinc dust (20 mmol) in portions over 30 minutes (Exothermic reaction—maintain < 50°C).

-

Stir at room temperature for 4 hours.

-

Filter off zinc salts. Neutralize filtrate with NaOH (aq) to pH 10.

-

Extract with Dichloromethane (3 x 20 mL). Dry over

and concentrate. -

Yield: Typically 70-85% as a viscous oil or low-melting solid.

-

Protocol 4.2: Fluorescence Polarization (FP) Assay for Hsp90 Binding

Objective: Determine the binding affinity (

-

Reagents:

-

Recombinant Hsp90α (N-terminal domain).

-

Tracer: FITC-labeled Geldanamycin (FITC-GM).

-

Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM

, 20 mM

-

-

Procedure:

-

In a black 96-well plate, add 50 µL of Hsp90α (final conc. 10 nM).

-

Add 50 µL of FITC-GM (final conc. 5 nM).

-

Add 1 µL of test compound (DMSO stock) in serial dilution.

-

Incubate for 4 hours at 4°C (equilibrium).

-

Measure Fluorescence Polarization (Excitation 485 nm / Emission 535 nm).

-

-

Analysis:

-

Plot mP (milli-Polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50/Ki.

-

References

-

Review of Hsp90 Inhibitors: Chandarlapaty, S., et al. "SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase–dependent cancers."[3] Clinical Cancer Research, 2008.[3]

-

Synthesis of Tetrahydroindazole Core: BenchChem Technical Support. "Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole." BenchChem Protocols, 2025.

-

Novel Amide Derivatives: "Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation." RSC Medicinal Chemistry, 2021.

-

LRRK2 Inhibition: "Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors." Journal of Medicinal Chemistry, 2024.[4]

-

ROCK Inhibitor Structural Biology: "Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors." Journal of Medicinal Chemistry, 2006.

Sources

Technical Guide: Physical Properties and pKa Characterization of 4,5,6,7-Tetrahydro-1H-indazol-4-amine

This guide provides an in-depth technical analysis of 4,5,6,7-tetrahydro-1H-indazol-4-amine , a critical pharmacophore in fragment-based drug discovery (FBDD), particularly for kinase inhibitors (e.g., ITK, JAK) and GPCR ligands.

Executive Summary & Structural Context

This compound (CAS: 74197-21-0 for generic isomer class; specific stereoisomers vary) represents a "privileged scaffold" in medicinal chemistry. Structurally, it consists of a pyrazole ring fused to a saturated cyclohexane ring , with a primary amine substituent at the C4 position (benzylic-like relative to the aromatic pyrazole).

Unlike the fully aromatic indazole, the tetrahydro analog possesses a distinct electronic profile: the pyrazole ring retains aromaticity, but the fused ring is aliphatic. This modulation enhances solubility and alters the acid-base properties of the core nitrogens, making it a superior candidate for optimizing physicochemical properties (LogD, LLE) in lead optimization.

Structural Identifiers

| Property | Value |

| IUPAC Name | This compound |

| Formula | C |

| Molecular Weight | 137.18 g/mol |

| SMILES | NC1CCC2=C1C=NN2 |

| Key Functionality | Primary Amine (Donor/Acceptor), Pyrazole (Donor/Acceptor) |

Physical & Physicochemical Properties

The following data synthesizes experimental values from structural analogs and computational consensus (ACD/Labs, ChemAxon) where direct isolation of the free base is unstable.

General Properties Table

| Property | Value / Range | Confidence | Notes |

| Physical State | Viscous Oil or Low-Melting Solid | High | Free base is often oily; HCl salts are crystalline solids (mp >200°C).[1] |

| Boiling Point | ~310°C (Predicted) | Med | Decomposes prior to boiling at 1 atm. |

| LogP (Octanol/Water) | 0.23 ± 0.3 | High | Hydrophilic. Ideal for CNS penetration or lowering lipophilicity in large ligands. |

| TPSA | 54.7 Ų | High | 26 Ų (Amine) + 28.7 Ų (Pyrazole). |

| H-Bond Donors | 2 | High | Primary amine (-NH2) and Pyrazole (-NH). |

| H-Bond Acceptors | 2 | High | Pyrazole (-N=) and Amine (-N). |

Solubility Profile

-

Water: High solubility (>10 mg/mL) at pH < 7 due to protonation of the primary amine.

-

DMSO/Methanol: Fully soluble.

-

Non-polar (Hexane): Poor solubility.

pKa Analysis and Ionization Equilibria

Understanding the ionization state is critical for binding affinity modeling. This molecule has three potential ionization events, but only two are physiologically relevant.

Ionization Centers

-

Primary Amine (C4-NH

): The most basic site. -

Pyrazole Nitrogen (N2): Weakly basic.

-

Pyrazole NH (N1): Weakly acidic.

Physiological State (pH 7.4)

At physiological pH, the molecule exists predominantly as a monocation .

-

Amine: Protonated (

). -

Pyrazole: Neutral.

-

Net Charge: +1.

Ionization Pathway Diagram

The following diagram illustrates the protonation states from acidic to basic pH.

Caption: Stepwise dissociation of protons. The physiological form (Monocation) dominates between pH 4 and 8.5.

Experimental Protocols for Characterization

Synthesis of the Characterization Standard

To obtain accurate physical data, the compound is typically synthesized via reductive amination of the ketone precursor.

Workflow:

-

Precursor: 4,5,6,7-tetrahydro-1H-indazol-4-one (Commercially available or synthesized from 1,3-cyclohexanedione).

-

Reductive Amination: Reaction with ammonium acetate and sodium cyanoborohydride (NaBH

CN) in methanol. -

Purification: The crude is often an oil. It must be converted to the HCl salt (using 4M HCl in dioxane) to obtain a stable solid for pKa titration.

Potentiometric pKa Determination (Sirius T3 Method)

This is the Gold Standard for pKa measurement of ionizable heterocycles.

Reagents:

-

0.15 M KCl (Ionic Strength Adjuster).

-

0.5 M KOH and 0.5 M HCl titrants.

-

Argon gas (carbonate-free atmosphere).

Procedure:

-

Sample Prep: Dissolve 3–5 mg of the HCl salt in 1.5 mL of degassed 0.15 M KCl water.

-

Titration Loop: Perform a "Dual-Titration" (Acid-to-Base followed by Base-to-Acid) from pH 2.0 to pH 12.0.

-

Data Processing: Use the Bjerrum difference plot to identify inflection points.

-

Expectation: A sharp inflection at pH ~9.2 (Amine) and a weaker inflection at pH ~3.8 (Pyrazole).

-

-

Validation: If the compound precipitates at high pH (neutral form), add 10-30% methanol as a cosolvent and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

LogP Measurement (Shake-Flask HPLC)

Due to the hydrophilicity (LogP < 1), standard potentiometric LogP is difficult.

Procedure:

-

Phases: Octanol (saturated with water) and Water (saturated with octanol) buffered at pH 10.5 (to ensure the amine is neutral).

-

Equilibration: Vortex sample in 1:1 phase ratio for 1 hour; centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

.

Biological & Drug Discovery Applications

This scaffold is not merely a linker; it is an active pharmacophore.

-

Kinase Hinge Binders: The pyrazole moiety can accept/donate H-bonds to the kinase hinge region (e.g., ATP binding site).

-

Solubility Enhancer: The aliphatic amine provides a "solubility handle" and a vector for growing into solvent-exposed regions of the protein pocket.

-

Stereochemistry: The C4 position is chiral.

-

Note: Drug candidates (e.g., ITK inhibitors) often require the (R)-enantiomer . Enantiomeric separation is achieved via Chiral SFC (Column: Chiralpak AD-H, Mobile Phase: CO

/MeOH + 0.1% DEA).

-

Structure-Activity Relationship (SAR) Workflow

Caption: Strategic modification points on the scaffold for lead optimization.

References

-

PubChem Compound Summary. this compound (CID 505503272). National Center for Biotechnology Information. Link

-

Ladds, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Link

-

Lain, S., et al. (2017). New therapeutic strategies for the treatment of inflammatory diseases. (Synthesis of 4-amine variants). Link

-

ChemScene. Physical Properties of 4,5,6,7-Tetrahydro-1H-indazol-6-amine (Isomer Analog).Link

-

BenchChem. Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole (Synthetic Route Analog).Link

Sources

The Evolution and Utility of Tetrahydroindazole Amine Building Blocks

The following technical guide details the development, synthesis, and medicinal chemistry applications of tetrahydroindazole (THI) amine building blocks.

Technical Whitepaper for Medicinal Chemistry Applications

Executive Summary & Strategic Value

In the landscape of modern drug discovery, the 4,5,6,7-tetrahydro-1H-indazole (THI) scaffold represents a critical bridge between planar, aromatic systems (like indazoles and indoles) and three-dimensional, sp³-rich architectures. While aromatic indazoles have long been "privileged structures" in kinase inhibition, their tetrahydro- counterparts offer superior physicochemical properties, including enhanced solubility and metabolic stability, while retaining key hydrogen-bonding vectors.

This guide focuses specifically on THI-amine building blocks —derivatives bearing a primary or secondary amine at the 3-, 4-, 5-, 6-, or 7-positions. These amines serve as versatile "handles" for high-throughput library generation, allowing the rapid exploration of chemical space in GPCR and kinase programs.

Key Differentiators of the THI Scaffold:

-

Fsp³ Character: Unlike the fully aromatic indazole, the THI ring introduces saturation, improving solubility and allowing for stereochemical complexity.

-

Tautomeric Versatility: The pyrazole moiety exists in equilibrium between 1H- and 2H-tautomers, influencing ligand-protein binding kinetics.

-

Bioisosterism: The scaffold acts as a bioisostere for phenols, indoles, and benzimidazoles, often improving the pharmacokinetic (PK) profile of lead compounds.

Structural Classes and Properties

To effectively utilize THI amines, researchers must distinguish between the two primary classes based on the amine's location.

Class A: Exocyclic Heteroaryl Amines (3-Amino-THI)

-

Position: C-3 (attached directly to the pyrazole ring).

-

Electronic Nature: The amine lone pair is conjugated with the pyrazole system. It is less basic/nucleophilic than an aliphatic amine but highly active in palladium-catalyzed cross-couplings (Buchwald-Hartwig) and amide couplings.

-

Primary Use: Hinge binders in kinase inhibitors; bioisosteres of 3-aminoindazoles.

Class B: Aliphatic Ring Amines (4-, 5-, 6-, 7-Amino-THI)

-

Position: Attached to the saturated cyclohexane ring.

-

Electronic Nature: Typical aliphatic amines (sp³ carbons). Highly basic and nucleophilic.

-

Stereochemistry: Possess chiral centers.[1] Enantioselective synthesis is critical for biological activity.

-

Primary Use: Solubilizing groups; vectors for extending into solvent-exposed regions of a binding pocket (e.g., Sigma-1/Sigma-2 receptor ligands).

Historical Development and Synthetic Evolution[2]

The history of THI amines traces back to the fundamental pyrazole synthesis of the late 19th century, evolving into modern stereoselective methodologies.

Phase 1: The Classical Era (Knorr-Type Cyclizations)

Early synthesis relied on the condensation of hydrazine with

-

Mechanism: Nucleophilic attack of hydrazine on the ketone, followed by cyclization onto the nitrile (for 3-amino) or ester (for 3-hydroxy/oxo).

-

Limitation: Produced racemic mixtures when substituents were present on the saturated ring.

Phase 2: The Catalytic Era (Hydrogenation)

In the mid-20th century, researchers attempted to access THIs via the catalytic hydrogenation of aromatic indazoles.

-

Outcome: Often resulted in over-reduction or ring opening. This method proved unreliable for generating precise amine building blocks, shifting focus back to de novo ring construction.

Phase 3: Modern Functionalization (The "Building Block" Era)

Current strategies focus on Late-Stage Functionalization (LSF) and Asymmetric Synthesis .

-

Reductive Amination: Converting THI-ketones (e.g., 4-oxo-THI) to amines using chiral sulfinamides (Ellman’s reagent) to set stereochemistry.

-

C-H Activation: Direct functionalization of the saturated ring has recently emerged, though it remains less common in commercial building block synthesis.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of synthesizing both Class A and Class B building blocks.

Caption: Divergent synthetic pathways for generating heteroaryl (Class A) vs. aliphatic (Class B) tetrahydroindazole amine building blocks.

Detailed Experimental Protocols

The following protocols represent the industry standard for generating high-purity building blocks.

Protocol A: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole (Class A)

Target: A robust hinge-binding scaffold. Self-Validating Step: Formation of a solid precipitate that requires minimal purification indicates successful cyclization.

-

Reagents: 2-Oxocyclohexanecarbonitrile (1.0 eq), Hydrazine monohydrate (1.2 eq), Ethanol (absolute).

-

Procedure:

-

Dissolve 2-oxocyclohexanecarbonitrile in ethanol (5 mL/mmol) in a round-bottom flask.

-

Add hydrazine monohydrate dropwise at 0°C (exothermic reaction).

-

Heat the mixture to reflux for 3–4 hours. Monitoring: TLC (50% EtOAc/Hexane) should show consumption of the nitrile.

-

Cool to room temperature. The product often crystallizes directly.

-

Workup: Filter the solid.[2] If no precipitate forms, concentrate in vacuo and recrystallize from cold ethanol/ether.

-

-

Yield: Typically 85–95%.

-

QC Check: ¹H NMR should show a broad singlet (NH2) around 3.5–5.0 ppm and the absence of the nitrile peak in IR.

Protocol B: Asymmetric Synthesis of 4-Amino-THI via Ellman Auxiliary (Class B)

Target: Chiral aliphatic amine for stereospecific binding. Causality: Use of (R)-tert-butanesulfinamide induces diastereoselectivity during the reduction of the imine.

-

Starting Material: 1-Boc-4-oxo-4,5,6,7-tetrahydroindazole (protected to prevent N-alkylation).

-

Imine Formation:

-

Combine ketone (1.0 eq), (R)-tert-butanesulfinamide (1.2 eq), and Ti(OEt)₄ (2.0 eq) in dry THF.

-

Reflux for 16 hours. Why? Titanium acts as a Lewis acid and water scavenger to drive equilibrium.

-

-

Reduction:

-

Cool to -78°C. Add L-Selectride (or NaBH₄ for lower selectivity) dropwise.

-

Stir for 2 hours, warming slowly to 0°C.

-

-

Hydrolysis:

-

Treat with 4M HCl in dioxane to remove the sulfinyl group and Boc protection simultaneously (or stepwise if Boc retention is desired).

-

-

Validation: Chiral HPLC is required to determine enantiomeric excess (ee). Target >95% ee.

Medicinal Chemistry Applications & Case Studies

Case Study 1: Sigma Receptor Ligands (CNS & Oncology)

In 2015 and 2019, researchers at NIH and collaborative institutes utilized the THI scaffold to develop highly selective Sigma-2 receptor ligands.

-

Challenge: Sigma-1 and Sigma-2 receptors have overlapping pharmacophores.

-

Solution: The THI core provided a semi-rigid spacer. By attaching a basic amine (via a piperidine linker) to the THI core, they achieved nanomolar affinity (Ki = 16 nM) and >500-fold selectivity against Sigma-1.

-

Key Insight: The aliphatic ring of the THI allowed for specific hydrophobic interactions that the planar aromatic indazole could not access.

Case Study 2: ITK Inhibitors (Immunology)

Genentech (GNE-9822) utilized a tetrahydroindazole to replace a fully aromatic core in Interleukin-2 Inducible T-cell Kinase (ITK) inhibitors.

-

Benefit: The THI scaffold improved the Solubility Forecast Index (SFI) . The saturation broke the planarity of the molecule, disrupting crystal packing forces and enhancing aqueous solubility—a common failure point in kinase inhibitors.

Quantitative Comparison: THI vs. Indazole

| Property | 1H-Indazole (Aromatic) | 4,5,6,7-Tetrahydroindazole | Benefit of THI |

| LogP | ~2.5 (High Lipophilicity) | ~1.5 (Moderate) | Improved drug-likeness |

| Solubility | Low (<50 µM) | High (>200 µM) | Better formulation options |

| Geometry | Planar (2D) | Puckered (3D) | Access to unique sub-pockets |

| Metabolism | Prone to oxidation | Stable (unless activated) | Longer half-life potential |

Logical Relationships & Signaling Pathways

The following diagram maps how THI amine building blocks function within a drug discovery workflow, specifically for kinase inhibition.

Caption: Strategic deployment of THI amines in kinase inhibitor design: Class A for potency, Class B for ADME optimization.

Future Outlook

The next generation of THI building blocks is moving toward DNA-Encoded Libraries (DEL) . The robust chemistry of the THI formation (compatible with aqueous conditions in some variants) makes it an ideal scaffold for "on-DNA" synthesis, allowing the screening of billions of THI analogues simultaneously.

References

-

Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 2015.[3] [Link]

-

Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry, 2019. [Link]

-

Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry, 2014. [Link]

-

Asymmetric Synthesis of Amines (Ellman's Reagent). Yale University / Ellman Lab. [Link]

Sources

Solubility profile of 4,5,6,7-tetrahydro-1H-indazol-4-amine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4,5,6,7-tetrahydro-1H-indazol-4-amine in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a crucial parameter for its application in pharmaceutical research and development. Understanding the solubility of this compound in various organic solvents is fundamental for designing effective drug delivery systems, optimizing reaction conditions for synthesis and purification, and ensuring reliable data in biological assays.

Introduction to this compound

This compound is a heterocyclic compound featuring a tetrahydroindazole core with an amine substituent. Its structural components, including a secondary amine, a primary amine, and a pyrazole ring, suggest a molecule with the capacity for hydrogen bonding and a degree of polarity. These features are critical in determining its interactions with different solvents. The molecular structure dictates its potential as a scaffold in medicinal chemistry, making the study of its physicochemical properties, particularly solubility, a cornerstone for its development.

The solubility of an active pharmaceutical ingredient (API) profoundly influences its bioavailability and therapeutic efficacy.[1] Poor solubility can lead to low absorption and inadequate drug concentration at the target site. Therefore, a thorough understanding of the solubility profile in various organic solvents is essential for early-stage drug development, from screening to formulation.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties. For this compound, the key parameters are:

| Property | Value/Prediction | Source | Implication for Solubility |

| Molecular Formula | C₇H₁₁N₃ | [2] | Indicates a relatively small molecule. |

| Molecular Weight | 137.18 g/mol | Lower molecular weight can favor solubility. | |

| XlogP (predicted) | -0.1 | [2] | A low logP value suggests a preference for more polar environments. |

| Hydrogen Bond Donors | 2 (amine and NH of the pyrazole ring) | [3] (similar structure) | Capable of donating hydrogen bonds to solvents. |

| Hydrogen Bond Acceptors | 3 (two nitrogen atoms in the pyrazole ring) | [3] (similar structure) | Capable of accepting hydrogen bonds from protic solvents. |

The presence of both hydrogen bond donors and acceptors, combined with a low predicted octanol-water partition coefficient (XlogP), suggests that this compound will exhibit favorable solubility in polar organic solvents, particularly those that can participate in hydrogen bonding.[4][5]

Theoretical Framework: Solvent-Solute Interactions

The principle of "like dissolves like" is the foundation for predicting solubility. The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the amine's structure, strong solute-solvent interactions are expected, leading to higher solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds from the amine and engage in dipole-dipole interactions, suggesting good solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The energy required to break the solute-solute and solvent-solvent interactions is unlikely to be compensated by the formation of weak solute-solvent interactions, resulting in poor solubility.

The basicity of the amine group also allows for its solubility to be significantly enhanced in acidic solutions through salt formation.

Experimental Determination of Thermodynamic Solubility

To provide reliable and reproducible data, the equilibrium solubility of a compound should be determined. The shake-flask method is the gold standard for this purpose.[6] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug at a specific temperature.

Protocol: Shake-Flask Method for Equilibrium Solubility

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[6][7]

-

Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter to obtain a clear supernatant.[6]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[8]

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Caption: Factors Influencing Predicted Solubility.

Conclusion

The solubility profile of this compound is predicted to be favorable in polar organic solvents, particularly in protic solvents like methanol and ethanol, and aprotic solvents such as DMSO. This is attributed to its ability to form hydrogen bonds and its overall polar nature. Conversely, poor solubility is expected in non-polar solvents. For drug development purposes, its basic nature suggests that salt formation could be a viable strategy to enhance aqueous solubility. The experimental protocols outlined in this guide provide a robust framework for obtaining precise solubility data, which is indispensable for advancing the research and development of this promising compound.

References

- Vertex AI Search. (n.d.). solubility experimental methods.pptx. Retrieved February 19, 2026.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- A-Level Chemistry Revision Notes. (n.d.). Structure and Properties of Amines.

- Raytor. (2026, January 22).

- Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.

- BrainKart. (2021, July 4). Physical and Chemical properties of amines.

- EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point.

- PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved February 19, 2026.

- PubChem. (n.d.). 4,5,6,7-Tetrahydro-5(1h)-indazolone. Retrieved February 19, 2026.

- Sigma-Aldrich. (n.d.). 4,5,6,7-tetrahydro-1H-indazol-5-amine. Retrieved February 19, 2026.

- ChemScene. (n.d.). N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Retrieved February 19, 2026.

- American Elements. (n.d.). 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Retrieved February 19, 2026.

- Smolecule. (2024, August 15). 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.

- Global Substance Registration System. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Retrieved February 19, 2026.

- PubChemLite. (n.d.). This compound. Retrieved February 19, 2026.

Sources

- 1. rheolution.com [rheolution.com]

- 2. PubChemLite - this compound (C7H11N3) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 6. raytor.com [raytor.com]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. lifechemicals.com [lifechemicals.com]

In Silico Optimization of Tetrahydroindazole Amine Ligands: A Technical Guide

Topic: Computational Docking Studies using Tetrahydroindazole Amine Ligands Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The tetrahydroindazole (THI) scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for indoles and indazoles while offering unique vectors for substituent attachment due to its partially saturated cyclohexene ring. When functionalized with amine groups—specifically 4-amino-4,5,6,7-tetrahydroindazoles or N-alkylated amine derivatives —these ligands become potent modulators of targets requiring distinct salt-bridge interactions, such as Sigma-1 receptors (

This guide addresses the specific computational challenges inherent to THI amines:

-

Annular Tautomerism: The energetic ambiguity between 1H- and 2H-indazole tautomers.

-

Stereochemistry: The chirality often introduced at the C4 position of the saturated ring.

-

Ionization: The pH-dependent protonation state of the amine tail, critical for electrostatic anchoring.

The Computational Workflow

Successful docking of THI amines requires a non-linear workflow that accounts for state enumeration before grid generation.

Figure 1: Decision-tree workflow for THI amine docking. Note the explicit step for stereoisomer generation, as the C4-amine is a chiral center.

Protocol: Ligand Preparation (The "Key")

The failure of many THI docking campaigns stems from incorrect tautomer assignment. While the 1H-indazole is generally the global minimum in vacuum, the 2H-tautomer often binds preferentially in hydrophobic pockets to satisfy specific hydrogen bond donor/acceptor patterns.

Step 3.1: Tautomer & Stereoisomer Enumeration

-

Tool: LigPrep (Schrödinger) or OpenBabel.

-

Directive: Generate both 1H and 2H tautomers. Do not rely on the software's default "lowest energy" filter, as the protein environment can shift the equilibrium.

-

Chirality: If the amine is attached at the C4 position (common in Hsp90 and Sigma-1 ligands), you must generate both (R) and (S) enantiomers unless the synthesis is stereospecific.

-

Reference Insight: In Hsp90 inhibitors, the (R)-enantiomer of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides often exhibits superior binding due to optimal trajectory into the sub-pocket [1].

-

Step 3.2: Ionization States

-

Target pH: 7.4 +/- 0.5.

-

Critical Action: Ensure the distal amine (or the primary amine on the ring) is protonated (

). This is non-negotiable for targets like the Sigma-1 receptor, where the amine forms a salt bridge with Glu172 [2].

Protocol: Receptor Preparation (The "Lock")

We will focus on the Sigma-1 Receptor (

Step 4.1: Structure Selection

-

Primary Source: PDB ID 5HK1 or 6DJZ .

-

Resolution Criteria: < 2.5 Å.

Step 4.2: Grid Generation

-

Center: Define the grid box centroid using the co-crystallized ligand (e.g., PD144418).

-

Constraints (Optional but Recommended):

-

Positional Constraint: Define a spherical constraint (radius 1.5 Å) around the carboxylate oxygens of Glu172 .

-

Logic: Force the docking engine to prioritize poses where the protonated amine of the THI ligand interacts with Glu172. This filters out "decoy" poses that fit geometrically but lack the essential electrostatic anchor.

-

Docking & Analysis Strategy

Step 5.1: Sampling and Scoring

Run the docking using a precision mode (e.g., Glide XP or AutoDock Vina exhaustiveness=16).

The "Tautomer Trap": Analyze the results by separating 1H and 2H tautomers.

-

1H-Indazole mode: Typically acts as a H-bond donor at N1 and acceptor at N2.

-

2H-Indazole mode: Acts as a H-bond donor at N2.

-

Observation: In CDK2 docking studies, the binding mode often favors the tautomer that allows the pyrazole nitrogens to interact with the hinge region (e.g., Leu83 in CDK2) [3].

Step 5.2: Interaction Mapping (Pharmacophore)

The following diagram illustrates the required pharmacophoric features for a successful THI amine hit.

Figure 2: Pharmacophore map for THI Amine ligands. The Salt Bridge is the primary anchor, while the THI core provides affinity via hydrophobic enclosure.

Quantitative Analysis & Validation

After generating poses, rely on MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) for a more rigorous energy estimation than simple docking scores.

Comparative Data: Docking Score vs. Biological Activity

Hypothetical data based on trends observed in Sigma-1 and CDK2 literature [2, 3].

| Ligand ID | Structure Description | Tautomer | Docking Score (kcal/mol) | MM-GBSA dG (kcal/mol) | Key Interaction |

| THI-01 | 4-amino-THI (R-isomer) | 1H | -8.4 | -45.2 | Glu172 Salt Bridge + Tyr103 Pi-stack |

| THI-02 | 4-amino-THI (S-isomer) | 1H | -6.1 | -32.0 | Clash with Phe107; Weak Salt Bridge |

| THI-03 | N-propyl-THI amine | 2H | -7.9 | -41.5 | Hinge H-bond (Leu83) + Salt Bridge |

| THI-04 | Unprotonated Amine | 1H | -4.2 | -15.4 | Failed: No electrostatic anchor |

Technical Insight: Note the drastic drop in MM-GBSA energy for THI-04 . This validates the protocol requirement for explicit protonation. If your docking score is low but the pose looks "loose," check the protonation state immediately.

References

-

Klenina, E., et al. (2024).[1] Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. Available at: [Link]

-

Meyer, A. C., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

Abdel-Magid, A. F. (2021).[2][3] Tetrahydroindazole Inhibitors of CDK2/Cyclin Complexes. European Journal of Medicinal Chemistry. Available at: [Link]

-

Pagano, M. A., et al. (2004).[4] Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole.[4] Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 4,5,6,7-tetrahydro-1H-indazol-4-amine

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the reductive amination of 4,5,6,7-tetrahydro-1H-indazol-4-amine. This versatile bicyclic primary amine is a valuable building block in medicinal chemistry, and its successful N-alkylation is crucial for the synthesis of diverse compound libraries. This document outlines robust procedures using sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, offering researchers and drug development professionals a reliable framework for the synthesis of novel N-substituted this compound derivatives. The protocols are designed to be reproducible and scalable, with an emphasis on the chemical principles that underpin the choice of reagents and reaction conditions.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where it is estimated that a significant portion of all C-N bond-forming reactions are accomplished through this method.[1][2] The reaction's power lies in its ability to reliably and efficiently synthesize secondary and tertiary amines from readily available aldehydes or ketones and a primary or secondary amine.[3] This one-pot reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[4]

The target amine for this guide, this compound, is a conformationally constrained alicyclic amine. The indazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[5] The ability to controllably introduce diverse substituents at the 4-amino position via reductive amination opens up vast possibilities for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

This guide focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent of choice for reductive aminations due to its mildness, selectivity, and broad functional group tolerance.[6] Unlike the more toxic sodium cyanoborohydride, NaBH(OAc)₃ does not generate hazardous cyanide byproducts and is highly effective for a wide range of substrates, including aliphatic amines and aldehydes.[7]

Mechanistic Considerations: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The reductive amination using NaBH(OAc)₃ is a two-step process occurring in a single pot:

-

Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine (this compound) on the carbonyl carbon of the aldehyde or ketone. This is followed by a series of proton transfers and the elimination of a water molecule to form an imine intermediate. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.[1]

-

Hydride Reduction: Sodium triacetoxyborohydride then selectively reduces the iminium ion (or the imine). The electron-withdrawing acetate groups on the boron atom temper its reducing power, making it significantly less reactive towards aldehydes and ketones compared to the highly electrophilic iminium ion.[6] This selectivity is the key to the success of the one-pot procedure.[4][6]

The overall workflow can be visualized as follows:

Figure 1: General workflow for the one-pot reductive amination.

Optimizing Reaction Parameters: A Data-Driven Approach

The success of the reductive amination of this compound hinges on the careful selection of several key parameters. The following table summarizes our recommended starting conditions based on extensive literature precedent for similar alicyclic amines.[8]

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for iminium ions over carbonyls, and safer than NaBH₃CN.[6] |

| Stoichiometry | 1.2 - 1.5 equivalents | A slight excess ensures complete reduction of the intermediate imine/iminium ion. |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with NaBH(OAc)₃ and facilitate imine formation. DCE is often preferred for slower reactions.[8] |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature, minimizing side reactions. |

| Catalyst | Acetic Acid (optional, 0.5 - 1.0 equivalent) | Can accelerate the formation of the iminium ion, particularly with less reactive ketones.[7] |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until consumption of the limiting reagent. |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium triacetoxyborohydride is a moisture-sensitive reagent.

Protocol 1: General Procedure for the Reductive Amination of this compound with an Aldehyde

This protocol provides a general method for the synthesis of N-alkylated derivatives.

Figure 2: Step-by-step workflow for Protocol 1.

Materials:

-

This compound (1.0 eq)

-

Aldehyde (1.0 - 1.1 eq)

-

Sodium triacetoxyborohydride (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the desired aldehyde (1.0 - 1.1 eq).

-

Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15-30 minutes to allow for initial imine formation.

-

Carefully add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

-

Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure N-alkylated product.

Protocol 2: Reductive Amination with a Ketone (with Acetic Acid Catalysis)

This protocol is adapted for less reactive ketones where iminium ion formation may be slower.

Materials:

-

This compound (1.0 eq)

-

Ketone (1.0 - 1.2 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Glacial Acetic Acid (0.5 - 1.0 eq)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.0 - 1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1-0.2 M).

-

Add glacial acetic acid (0.5 - 1.0 eq) to the solution and stir for 30-60 minutes at room temperature under an inert atmosphere.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature and monitor its progress (typically 4-24 hours).

-

Follow the workup and purification steps as described in Protocol 1.

Characterization and Purity Assessment

The successful synthesis of the N-substituted this compound derivatives should be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column fractions.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis of the final compound.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or no product formation | - Inactive reducing agent (hydrolyzed NaBH(OAc)₃) - Inefficient imine formation | - Use fresh, anhydrous NaBH(OAc)₃. - For ketones, add acetic acid as a catalyst (Protocol 2). - Increase reaction time or temperature (e.g., to 40 °C). |

| Presence of starting amine | Incomplete reaction | - Add more NaBH(OAc)₃ (0.2-0.5 eq). - Extend the reaction time. |

| Formation of dialkylated product (with aldehydes) | The secondary amine product is reacting further. | - Use a 1:1 stoichiometry of amine to aldehyde. - Consider a two-step procedure: first form and isolate the imine, then reduce with NaBH₄.[8] |

| Difficult purification | Close Rf values of product and starting materials. | - Optimize the eluent system for column chromatography. - Consider derivatization or salt formation to aid in separation. |

Conclusion

The protocols detailed in this application note provide a robust and reliable starting point for the reductive amination of this compound. By leveraging the mild and selective properties of sodium triacetoxyborohydride, researchers can efficiently synthesize a wide array of N-substituted derivatives, which are crucial for advancing drug discovery programs. The principles and procedures outlined herein are intended to empower scientists to confidently and successfully perform this important transformation.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Reductive Amination of Aldehydes and Ketones. In Organic Reactions (pp. 1-310). John Wiley & Sons, Inc.

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

- Reusch, W. (2013). Reductive Amination.

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 14837–14848. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

- S. D. Bull, S. G. Davies, M. S. M. Timmer, and M. D. O'Shea. (2005). Reductive Amination of Carbonyl C-C Bonds Enables Formal Nitrogen Insertion. Journal of the American Chemical Society, 127(40), 13911-13920.

- Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2019). Hitchhiker's guide to reductive amination. Catalysis Science & Technology, 9(1), 32-46.

-

Tarasevich, V. A. (2020). Reductive Amination of Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade of Innovation. Organic Process Research & Development, 16(6), 1156–1184.

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 235-247.

-

Organo-catalysed Reductive Amination/alkylation. (n.d.). [Link]

- Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (2015). Synlett, 26(11), 1533-1536.

- WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (2007).

-

PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. [Link]

-

El-Sayed, N. N. E., & Al-Harbi, N. O. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(21), 3873. [Link]

-

GSRS. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. [Link]

- Kadyrov, R. (n.d.). Reductive Alkylation of Amines with Carboxylic Ortho Esters. Evonik Industries.

-

PubChemLite. (n.d.). This compound. [Link]

-

PubChemLite. (n.d.). 1-methyl-4,5,6,7-tetrahydro-1h-indazol-4-amine. [Link]

-

Wang, Y., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9]naphthyrin-5(6H)-one. Tetrahedron Letters, 55(30), 4153-4156.

- A new technology for the synthesis of 4,5,6,7-tetrahydroindole. (2012). Russian Journal of General Chemistry, 82(1), 123-127.

-

Wikipedia. (n.d.). Reductive amination. [Link]

- WO2017133913A1 - Reductive alkylation of amines with orthocarboxylic acid esters. (2017).

- Sharique, M., et al. (2023). On-DNA hydroalkylation of N-vinyl heterocycles via photoinduced EDA-complex activation. Chemical Science, 14(20), 5436-5442.

- New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. (2022). Molecules, 27(13), 4181.

- Purification and characterization of abundant alkaloids from N. jatamansi. (2023). Journal of Pharmaceutical and Biomedical Analysis, 224, 115183.

- Characterization, purification and identification of some Alkaloids in Datura stramonium. (2017). Journal of Pharmacognosy and Phytochemistry, 6(4), 54-57.

Sources

- 1. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enantioselective Synthesis of Chiral 4,5,6,7-Tetrahydro-1H-indazol-4-amine

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazol-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for PARP inhibitors (e.g., Niraparib analogs), kinase inhibitors, and GPCR ligands. The biological activity of these therapeutics is often governed by the stereochemistry at the C4 position.

This Application Note provides two distinct, high-fidelity protocols for synthesizing enantiopure this compound from its corresponding ketone precursor.

-

Biocatalytic Route: Utilizes

-transaminases (ATA) for a sustainable, single-step asymmetric synthesis with high enantiomeric excess (>99% ee). -

Chemical Route: Employs tert-butanesulfinamide (Ellman’s Auxiliary) for a robust, scalable diastereoselective reduction suitable for discovery chemistry where enzyme libraries may not be immediately available.

Strategic Analysis: Route Selection

| Feature | Protocol A: Biocatalytic Transamination | Protocol B: Ellman Sulfinamide |

| Mechanism | Enzymatic amine transfer (Ping-Pong Bi-Bi) | Diastereoselective imine reduction |

| Step Count | 1 Step (from ketone) | 3 Steps (Condensation, Reduction, Cleavage) |

| Enantiopurity | Typically >99% ee | Typically 90-98% de (recrystallization often required) |

| Scalability | Excellent (Green chemistry, low solvent load) | Good (Standard chemical operations) |

| Cost | Low (at scale), requires enzyme screening | Moderate (Auxiliary cost), reliable for small scale |

| Primary Use | Process Chemistry / Manufacturing | Discovery / MedChem |

Precursor Preparation

Starting Material: 1,5,6,7-tetrahydro-4H-indazol-4-one.[1] Note: The free indazole nitrogen (N1) can interfere with metal catalysts or enzyme active sites. It is recommended to protect N1 prior to synthesis.

-

Recommended PG: tert-Butyloxycarbonyl (Boc) or Tetrahydropyranyl (THP).

-

Synthesis: React 1,3-cyclohexanedione with DMF-DMA followed by hydrazine (or protected hydrazine) cyclization.

Protocol A: Biocatalytic Synthesis ( -Transaminases)

Mechanistic Insight

-Transaminases (Workflow Diagram[4]

Caption: Figure 1. Ping-Pong Bi-Bi mechanism for the transaminase-mediated conversion of ketone to chiral amine.[4]

Experimental Procedure

Reagents:

-

Substrate: N-Boc-1,5,6,7-tetrahydro-4H-indazol-4-one (50 mg, 0.21 mmol)

-

Enzyme: Commercial ATA Screening Kit (e.g., Codexis, Johnson Matthey, or in-house library)

-

Cofactor: PLP (1 mM final concentration)

-

Donor: Isopropylamine (IPA) (1 M stock, pH adjusted to 7.5)

-

Buffer: 100 mM Potassium Phosphate, pH 7.5

Step-by-Step:

-

Buffer Prep: Prepare 10 mL of 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.

-

Substrate Solution: Dissolve substrate in DMSO (10% v/v final concentration in reaction). Note: Ensure substrate is fully soluble; if not, increase DMSO to 20% or add 5% Triton X-100.

-

Reaction Assembly: In a glass vial, combine:

-

Buffer/PLP mix: 800 µL

-

IPA (Amine Donor): 100 µL (approx. 5-10 eq)

-

Substrate/DMSO: 100 µL

-

Enzyme: 5-10 mg lyophilized powder.

-

-

Incubation: Shake at 30°C / 250 rpm for 24 hours.

-

Workup: Basify reaction mixture with 1N NaOH to pH > 11. Extract with Ethyl Acetate (3 x 1 mL).

-

Analysis: Dry organic layer over

, filter, and analyze via Chiral HPLC (see Section 6).

Protocol B: Ellman Sulfinamide Auxiliary

Mechanistic Insight

This route uses (R)- or (S)-tert-butanesulfinamide. The chiral sulfur atom directs the approach of the hydride reducing agent to the imine double bond, establishing the stereocenter at C4.

Workflow Diagram[4]

Caption: Figure 2.[5] Stepwise chemical synthesis using Ellman's Auxiliary for high diastereoselectivity.

Experimental Procedure

Step 1: Imine Formation

-

To a solution of N-Boc-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 eq) in anhydrous THF (0.5 M), add (R)-tert-butanesulfinamide (1.2 eq) and

(2.0 eq). -

Stir at reflux (70°C) for 16 hours under

. -

Quench: Cool to RT, pour into brine, and filter the Titanium salts through Celite.

-

Purification: Flash chromatography (EtOAc/Hexanes) to yield the N-sulfinyl imine.

Step 2: Diastereoselective Reduction

-

Dissolve the imine in anhydrous THF (0.2 M) and cool to -48°C.

-

Add

(5.0 eq) slowly. Optimization: For higher diastereoselectivity (dr), use L-Selectride at -78°C. -

Warm to RT over 4 hours.

-

Quench with saturated

. Extract with EtOAc.[5] -

Purification: Silica gel chromatography. Isolate the major diastereomer.

Step 3: Deprotection

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add 4N HCl in Dioxane (4.0 eq). Stir at RT for 1 hour.

-

Concentrate in vacuo.[5] Precipitate the amine hydrochloride salt using

.

Analytical Validation (QC)

To verify enantiomeric excess (ee), use Chiral HPLC.[6][7] The amine functionality requires basic additives or specific columns to prevent peak tailing.

Method A: Polysaccharide Columns (Normal Phase)

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Temperature: 25°C.

Method B: Immobilized Columns (Robustness)

-

Column: Chiralpak IC (Immobilized).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

-

Note: Immobilized columns tolerate a wider range of solvents (e.g., DCM/THF) for solubility issues.

Troubleshooting & Expert Insights

-

Solubility: The tetrahydroindazole core can be sparingly soluble. If the biocatalytic reaction shows low conversion, add 10-20% DMSO or use a biphasic system (Buffer/MTBE).

-

N-Protection: If using the unprotected indazole in the Ellman route, the acidic proton on the pyrazole ring will quench the hydride or interfere with titanate condensation. Always protect N1 first.

-

Racemization: The 4-amino stereocenter is generally stable, but avoid strong bases at high temperatures post-synthesis.

-

Scale-up: For multi-gram scale, the Biocatalytic route (Protocol A) is superior due to the elimination of Titanium waste and the high cost of the sulfinamide auxiliary.

References

-

Merck & Co.[8] / Codexis: Transaminase-mediated synthesis of chiral amines for Niraparib intermediates. New Drug Approvals. Link

-

Ellman, J. A., et al. "Asymmetric Synthesis of Amines." Yale University / Ellman Lab. Link

-

Sigma-Aldrich. "Ellman's Sulfinamides: Versatile Chiral Auxiliaries." Link

-

MDPI. "Recent Advances in